molecular formula C24H34NaO7S2 B1345190 Disodium 4-dodecyl-2,4'-oxydibenzenesulfonate CAS No. 7575-62-4

Disodium 4-dodecyl-2,4'-oxydibenzenesulfonate

Cat. No.: B1345190
CAS No.: 7575-62-4
M. Wt: 521.6 g/mol
InChI Key: OXAZUAIJIHYWDR-UHFFFAOYSA-N
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Properties

CAS No.

7575-62-4

Molecular Formula

C24H34NaO7S2

Molecular Weight

521.6 g/mol

IUPAC Name

disodium;4-dodecyl-2-(4-sulfonatophenoxy)benzenesulfonate

InChI

InChI=1S/C24H34O7S2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-20-13-18-24(33(28,29)30)23(19-20)31-21-14-16-22(17-15-21)32(25,26)27;/h13-19H,2-12H2,1H3,(H,25,26,27)(H,28,29,30);

InChI Key

OXAZUAIJIHYWDR-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC1=CC(=C(C=C1)S(=O)(=O)[O-])OC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

CCCCCCCCCCCCC1=CC(=C(C=C1)S(=O)(=O)O)OC2=CC=C(C=C2)S(=O)(=O)O.[Na]

Other CAS No.

7575-62-4

Origin of Product

United States

Preparation Methods

The preparation of disodium 4-dodecyl-2,4’-oxydibenzenesulfonate involves several steps:

Chemical Reactions Analysis

Disodium 4-dodecyl-2,4’-oxydibenzenesulfonate undergoes various chemical reactions:

    Oxidation: This compound can react with oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonate groups into sulfinate or thiol groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include sulfuric acid, nitric acid, and halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Disodium 4-dodecyl-2,4’-oxydibenzenesulfonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of disodium 4-dodecyl-2,4’-oxydibenzenesulfonate involves its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. This property is crucial in its role as an emulsifier and wetting agent. The molecular targets and pathways involved include the disruption of lipid bilayers in cell membranes, leading to cell lysis and protein extraction.

Comparison with Similar Compounds

Disodium 4-dodecyl-2,4’-oxydibenzenesulfonate can be compared with other similar compounds such as:

    Sodium dodecyl sulfate (SDS): Both are surfactants, but SDS is more commonly used in laboratory settings for protein denaturation and electrophoresis.

    Disodium 4-lauryl-2-(4-sulfonatophenoxy)benzenesulfonate: This compound is similar in structure and function but may have different solubility and stability properties.

    Sodium 4-dodecyl-2-(4-sulfonatophenoxy)benzenesulfonate: Another similar compound with comparable applications in detergents and emulsification.

Disodium 4-dodecyl-2,4’-oxydibenzenesulfonate is unique due to its specific combination of surfactant properties, making it highly effective in various industrial and research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Disodium 4-dodecyl-2,4'-oxydibenzenesulfonate
Reactant of Route 2
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Disodium 4-dodecyl-2,4'-oxydibenzenesulfonate

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